ETHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE
Description
ETHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a 2-phenoxybenzamido substituent at the para position of the benzene ring. This structural motif combines aromatic, amide, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between 2-phenoxybenzoyl chloride and ethyl 4-aminobenzoate, followed by purification via column chromatography .
Properties
IUPAC Name |
ethyl 4-[(2-phenoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-2-26-22(25)16-12-14-17(15-13-16)23-21(24)19-10-6-7-11-20(19)27-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZFZUSURGOGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-phenoxybenzamido)benzoate typically involves a multi-step process. One common method is the esterification of 4-(2-phenoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-phenoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(2-phenoxybenzamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-phenoxybenzamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The phenoxybenzamido group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physicochemical Properties
Research Findings and Mechanistic Insights
- Antibacterial Activity : Sulfonamide derivatives (e.g., SABA1) outperform benzamide analogues due to enhanced target binding and resistance to efflux pumps .
- Reactivity in Resins: Amino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate) exhibit superior polymerization efficiency, attributed to the electron-donating dimethylamino group accelerating radical formation .
- Solubility Modulation: Ethoxylation drastically increases water solubility, enabling applications in aqueous formulations , whereas phenoxy groups enhance lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
